5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one
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Overview
Description
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes hydroxyl and methoxy groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-oxo-4H-1-benzopyran-3-yl-carboxaldehyde with methoxy-substituted benzaldehydes in the presence of a base such as basic alumina and a solvent like 2-propanol. The reaction mixture is heated at 75°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity. For instance, the compound may exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Similar structure with different substitution patterns.
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-: Another benzopyran derivative with multiple methoxy groups.
Uniqueness
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups contributes to its versatility in various chemical reactions and potential therapeutic applications.
Properties
CAS No. |
61885-17-4 |
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Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-hydroxy-3,8-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H12O5/c1-6-11(16-3)10(14)9-7(13)4-5-8(15-2)12(9)17-6/h4-5,13H,1-3H3 |
InChI Key |
ARORFGUGXKCBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2O1)OC)O)OC |
Origin of Product |
United States |
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